4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 1,3-benzodioxole moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole typically involves the condensation of 1,3-benzodioxole derivatives with appropriate pyrazole precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, owing to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The benzodioxole moiety can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole
- 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxamide
- 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1H-pyrazole
Uniqueness
4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIMEJWPDPIEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384455 |
Source
|
Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667400-03-5 |
Source
|
Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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